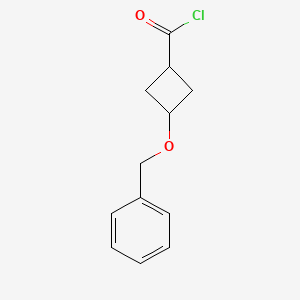

3-(Benzyloxy)cyclobutanecarbonyl chloride

Description

Properties

CAS No. |

1124175-26-3 |

|---|---|

Molecular Formula |

C12H13ClO2 |

Molecular Weight |

224.68 g/mol |

IUPAC Name |

3-phenylmethoxycyclobutane-1-carbonyl chloride |

InChI |

InChI=1S/C12H13ClO2/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

InChI Key |

BFGOIXZOJJRTJN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest structural analog referenced in available literature is 3-(Benzyloxy)cyclobutane-1-sulfonyl chloride (CAS: 1303510-64-6, Molecular Formula: C₁₁H₁₃ClO₃S, Molar Mass: 260.74 g/mol) . Key distinctions include:

| Property | 3-(Benzyloxy)cyclobutanecarbonyl Chloride | 3-(Benzyloxy)cyclobutane-1-sulfonyl Chloride |

|---|---|---|

| Functional Group | Acyl chloride (COCl) | Sulfonyl chloride (SO₂Cl) |

| Molecular Formula | C₁₂H₁₁ClO₂ | C₁₁H₁₃ClO₃S |

| Molar Mass | 222.67 g/mol | 260.74 g/mol |

| Reactivity | Forms esters/amides | Forms sulfonamides/sulfonate esters |

| Electrophilicity | Moderate (acyl chloride typical) | High (sulfonyl chloride typical) |

The sulfonyl chloride analog exhibits higher electrophilicity due to the electron-withdrawing nature of the SO₂ group, enhancing its reactivity in substitution reactions. In contrast, the acyl chloride is more prone to hydrolysis but less reactive toward nucleophiles like amines compared to sulfonyl chlorides .

Stability and Handling

- Acyl Chloride : Sensitive to moisture and prone to hydrolysis, requiring anhydrous conditions.

- Sulfonyl Chloride : More thermally stable but still moisture-sensitive. Its sulfur-containing structure may necessitate specialized storage to prevent decomposition.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 3-(Benzyloxy)cyclobutanecarbonyl chloride, and how can reaction progress be monitored?

- Methodological Answer :

- Synthesis : Acyl chlorides are typically synthesized via chlorination of carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. For 3-(Benzyloxy)cyclobutanecarboxylic acid, refluxing with SOCl₂ under anhydrous conditions (e.g., dry dichloromethane) is a common approach. Ensure inert atmosphere (N₂/Ar) to prevent hydrolysis .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track consumption of the starting material. Confirm completion via disappearance of the carboxylic acid spot (Rf ~0.2–0.4 in ethyl acetate/hexane). Nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (MS) are critical for final structural validation .

Q. What safety precautions and storage conditions are essential for handling this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin/eye contact due to potential irritation. Prevent electrostatic discharge by grounding equipment .

- Storage : Keep in airtight, moisture-resistant containers under inert gas (N₂). Store in a cool (<25°C), dry, and well-ventilated area. Avoid proximity to bases or nucleophiles (e.g., amines, alcohols) to prevent unintended reactions .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) for volatile derivatives.

- Structure :

- NMR : ¹H NMR to confirm benzyloxy (δ ~4.5–5.0 ppm for OCH₂Ph) and cyclobutane protons (δ ~2.0–3.5 ppm). ¹³C NMR for carbonyl (C=O, δ ~165–175 ppm).

- MS : Electrospray ionization (ESI-MS) or electron impact (EI-MS) for molecular ion verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions (e.g., ring-opening) during derivatization of this compound?

- Methodological Answer :

- Temperature Control : Maintain low temperatures (0–5°C) during nucleophilic acyl substitutions (e.g., with amines) to suppress cyclobutane ring strain-induced side reactions.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize the acyl chloride intermediate. Add molecular sieves to scavenge water.

- Additives : Catalytic DMAP (4-dimethylaminopyridine) accelerates reactions, reducing exposure time and by-product formation .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., unexpected NMR splitting patterns) in derivatives of this compound?

- Methodological Answer :

- Step 1 : Re-examine reaction stoichiometry and workup (e.g., residual solvents like DMF can split peaks).

- Step 2 : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify diastereomers or rotamers.

- Step 3 : Compare experimental data with computational predictions (DFT-based NMR simulations) to validate assignments .

Q. What strategies mitigate the hydrolytic instability of this compound in aqueous-phase reactions?

- Methodological Answer :

- Microscale Techniques : Conduct reactions in anhydrous solvents (e.g., THF, acetonitrile) with controlled water activity.

- In Situ Generation : Use polymer-supported reagents (e.g., PS-TBD as a base) to scavenge HCl and drive equilibria toward product formation.

- Stabilization : Add stabilizers like hydroquinone (0.1 wt%) to inhibit radical-mediated decomposition .

Q. How does the steric environment of the cyclobutane ring influence regioselectivity in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify electrophilic hotspots.

- Experimental Probes : Synthesize analogs with substituents at different positions on the cyclobutane ring and compare reaction rates (kinetic studies).

- X-ray Crystallography : Resolve crystal structures of intermediates to analyze bond angles and torsional strain .

Data Contradiction Analysis

- Example Scenario : Discrepancies in MS data (e.g., higher-than-expected molecular weight).

- Resolution :

Check for isotopic patterns (e.g., chlorine isotopes: ³⁵Cl/³⁷Cl).

Verify sample preparation (e.g., sodium adducts in ESI-MS).

Confirm purity via orthogonal methods (e.g., elemental analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.